molecular formula C6H12N2O B8139779 (6S)-6-ethyl-2-piperazinone

(6S)-6-ethyl-2-piperazinone

Cat. No.: B8139779
M. Wt: 128.17 g/mol
InChI Key: ORWIPPKVYLQCSE-YFKPBYRVSA-N
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Description

(6S)-6-Ethyl-2-piperazinone is a chiral compound belonging to the piperazinone family. Piperazinones are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms. The (6S) designation indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-ethyl-2-piperazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone or keto-ester, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (6S)-6-Ethyl-2-piperazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base or acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazinones depending on the nucleophile used.

Scientific Research Applications

(6S)-6-Ethyl-2-piperazinone has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (6S)-6-ethyl-2-piperazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    (6R)-6-Ethyl-2-piperazinone: The enantiomer of (6S)-6-ethyl-2-piperazinone, differing in stereochemistry.

    2-Methyl-2-piperazinone: A similar compound with a methyl group instead of an ethyl group.

    2-Piperazinone: The parent compound without any alkyl substitution.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and properties compared to its enantiomer or other substituted piperazinones.

Properties

IUPAC Name

(6S)-6-ethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWIPPKVYLQCSE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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